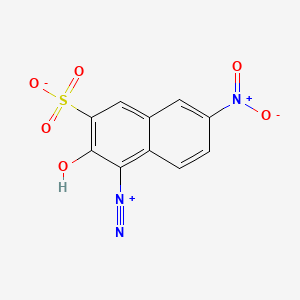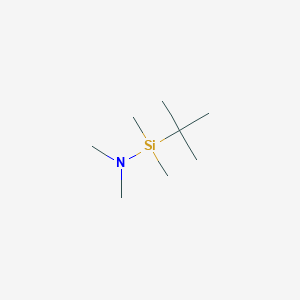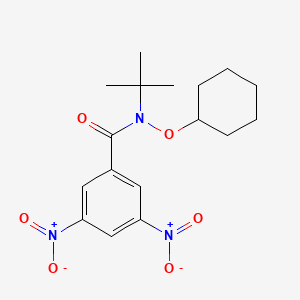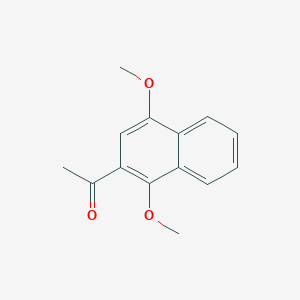
1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one is a chemical compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups attached to the naphthalene ring and an ethanone group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dimethoxynaphthalene.
Friedel-Crafts Acylation: The key step involves the Friedel-Crafts acylation of 1,4-dimethoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and ethanone moiety play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-one
- 2-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride
Comparison: 1-(1,4-Dimethoxynaphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern on the naphthalene ring. This structural feature influences its reactivity and applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
65131-13-7 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-(1,4-dimethoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O3/c1-9(15)12-8-13(16-2)10-6-4-5-7-11(10)14(12)17-3/h4-8H,1-3H3 |
InChI-Schlüssel |
HJILHFYKOIUJCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


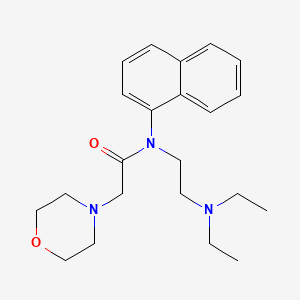
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione](/img/structure/B14473169.png)
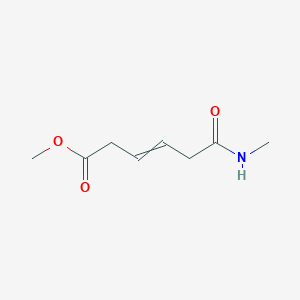
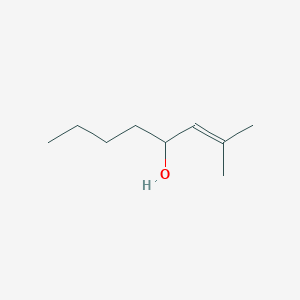
![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)
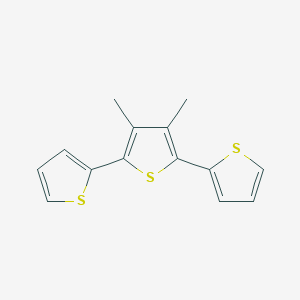

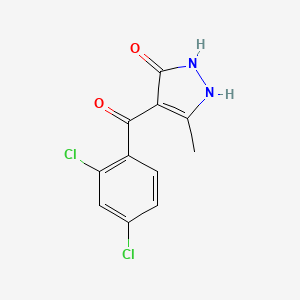
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
